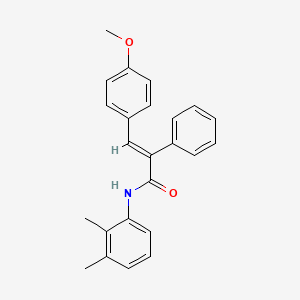![molecular formula C24H24N4O6S B3544262 N-isopropyl-2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B3544262.png)
N-isopropyl-2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide
Vue d'ensemble
Description
N-isopropyl-2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, also known as NIPGB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of N-isopropyl-2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide involves the inhibition of the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound has been found to selectively inhibit the activity of MMP-2 and MMP-9, which are involved in the progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the formation of new blood vessels, which is crucial for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-isopropyl-2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide. One area of interest is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, the development of more efficient synthesis methods and the optimization of its properties for use in lab experiments are also areas of interest. Finally, the investigation of the potential side effects and toxicity of this compound is also an important area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method has been optimized to improve the yield and purity of the compound. This compound has been extensively studied for its potential applications in various fields of scientific research, including cancer and inflammation. Its mechanism of action involves the inhibition of MMPs, and it has been found to exhibit several biochemical and physiological effects. This compound has several advantages for use in lab experiments, but it also has some limitations. Finally, there are several future directions for the research and development of this compound, including its potential use as a therapeutic agent and the investigation of its toxicity and side effects.
Applications De Recherche Scientifique
N-isopropyl-2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S/c1-17(2)25-24(30)19-12-6-7-13-20(19)26-23(29)16-27(18-10-4-3-5-11-18)35(33,34)22-15-9-8-14-21(22)28(31)32/h3-15,17H,16H2,1-2H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWDYMFWZIXZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-bromo-3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3544183.png)
![1-(4-fluorobenzyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3544195.png)

![N,N-dimethyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3544211.png)

![3-iodo-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3544227.png)
![N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3544239.png)
![5-chloro-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3544243.png)
![4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3544249.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3544251.png)
![3-[(6-methoxy-1H-benzimidazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B3544267.png)
![2-{2-[(3-methylbenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3544284.png)
